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Compound of Interest

Compound Name: 4-(0Oxan-4-yl)aniline

Cat. No.: B1321735

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral
characteristics of 4-(Oxan-4-yl)aniline, also known as 4-(tetrahydropyran-4-yl)aniline. Due to
the limited availability of published experimental spectral data for this specific compound, this
document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data based on the analysis of its constituent functional groups and data
from analogous compounds. Detailed, standardized experimental protocols for obtaining and
analyzing spectral data for this and similar compounds are also provided.

Introduction

4-(Oxan-4-yl)aniline is a substituted aniline containing a tetrahydropyran ring. The aniline
moiety is a crucial pharmacophore in many approved drugs, while the oxane ring can influence
physicochemical properties such as solubility and metabolic stability. Accurate structural
elucidation and characterization through spectroscopic methods are essential for its application
in research and drug development.

Predicted Spectral Data

While specific experimental spectra for 4-(Oxan-4-yl)aniline are not readily available in public
databases, the expected spectral data can be predicted based on the known values for aniline
and related substituted compounds.
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Table 1: Predicted *H NMR Spectral Data for 4-(Oxan-4-yl)aniline

Predicted Chemical Shift

Protons Multiplicity
(3, ppm)

Aromatic H (ortho to NH2) ~6.6-6.8 Doublet
Aromatic H (meta to NH2) ~7.0-7.2 Doublet

NH:z ~ 3.5 - 4.5 (variable) Broad Singlet
CH (oxan-4-yl) ~25-28 Multiplet
O-CH:z (oxan) ~38-4.1 Multiplet
C-CHz2 (oxan) ~16-1.9 Multiplet

Table 2: Predicted 13C NMR Spectral Data for 4-(Oxan-4-yl)aniline

Carbon Predicted Chemical Shift (8, ppm)
C-NH2z (aromatic) ~ 145 - 148

C-H (aromatic, ortho to NHz) ~114-116

C-H (aromatic, meta to NH2) ~128-130

C-(oxan-4-yl) (aromatic) ~130-135

CH (oxan-4-yl) ~40-45

O-CH:z (oxan) ~65-70

C-CHz2 (oxan) ~30-35

Table 3: Predicted IR Absorption Bands for 4-(Oxan-4-yl)aniline
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Predicted Wavenumber

Functional Group Intensity
(cm™)
N-H Stretch (amine) 3300 - 3500 Medium (two bands)
C-H Stretch (aromatic) 3000 - 3100 Medium
C-H Stretch (aliphatic) 2850 - 3000 Medium
N-H Bend (amine) 1590 - 1650 Strong
C=C Stretch (aromatic) 1450 - 1600 Medium-Strong
C-N Stretch (aromatic amine) 1250 - 1360 Strong
C-O Stretch (ether) 1050 - 1150 Strong

Table 4: Predicted Mass Spectrometry Data for 4-(Oxan-4-yl)aniline

Parameter Predicted Value
Molecular Formula C11H1sNO
Molecular Weight 177.24 g/mol
Expected Molecular lon [M]*e m/z 177
Expected Protonated Molecule [M+H]* m/z 178

Common Fragmentation Pathways

Loss of alkyl fragments from the oxane ring, loss

of HCN from the aniline ring[1]

Experimental Protocols

The following are detailed methodologies for acquiring NMR, IR, and MS spectra for a solid

aromatic amine like 4-(Oxan-4-yl)aniline.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation: Dissolve approximately 5-10 mg of 4-(Oxan-4-yl)aniline in 0.5-0.7 mL
of a suitable deuterated solvent (e.g., CDCIls or DMSO-ds) in a 5 mm NMR tube.[2][3]
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Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing
(0.0 ppm) if not already present in the solvent.[3]

 Instrumentation: A high-resolution NMR spectrometer operating at a proton frequency of 300
MHz or higher is recommended.[4]

e 1H NMR Data Acquisition:
o Acquire the spectrum at room temperature (approximately 298 K).
o Use a standard single-pulse sequence.
o The number of scans can range from 16 to 64, depending on the sample concentration.[2]
o Arelaxation delay of 1-5 seconds is typically used.[2]

o The spectral width should cover the expected range of proton signals (e.g., -2 to 12 ppm).

[2]
e 13C NMR Data Acquisition:
o A proton-decoupled pulse sequence is generally used to simplify the spectrum.[2]

o A higher number of scans (e.g., 1024 or more) is required due to the low natural
abundance of the 13C isotope.[2]

o Arelaxation delay of around 2 seconds is appropriate.[2]

o The spectral width should encompass the full range of expected carbon signals (e.g., 0 to
200 ppm).[2][5]

o Data Processing: The raw data (Free Induction Decay) is processed using a Fourier
transform. Phase and baseline corrections are then applied to obtain the final spectrum.[3]

3.2 Infrared (IR) Spectroscopy

o Sample Preparation (Thin Solid Film Method):
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o Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile
solvent like methylene chloride.[6]

o Place a drop of this solution onto a salt plate (e.g., KBr or NaCl).[6]

o Allow the solvent to evaporate completely, leaving a thin film of the compound on the
plate.[6]

 Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.[6]

o Data Acquisition:

o Place the salt plate with the sample film in the instrument's sample holder.[6]

o Record the spectrum, typically over a range of 4000 to 400 cm~1.[4]

o Data Analysis: Identify the characteristic absorption bands corresponding to the various
functional groups present in the molecule.

3.3 Mass Spectrometry (MS)

e Sample Preparation (for Electrospray lonization - ESI):

o Prepare a dilute solution of the sample (e.g., 1-10 pg/mL) in a suitable solvent such as
methanol or acetonitrile.[2]

o A small amount of an acid like formic acid (0.1%) can be added to the solution to facilitate
the formation of the protonated molecule [M+H]* in positive ion mode.[2]

e Instrumentation: An ESI mass spectrometer, often coupled with a liquid chromatography
system (LC-MS), is commonly used.[2]

o Data Acquisition:

o lonization Mode: Positive ion mode is typically used for anilines to observe the [M+H]* ion.

[2]
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o Mass Analyzer: Common mass analyzers include quadrupole, time-of-flight (TOF), and
Orbitrap.[2]

o Data Analysis: The resulting mass spectrum is analyzed to determine the mass-to-charge
ratio of the molecular ion and any fragment ions, which helps in confirming the molecular
weight and elucidating the structure of the compound.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic characterization of a
synthesized compound like 4-(Oxan-4-yl)aniline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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